molecular formula C21H16N2O4S B2707323 2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide CAS No. 477885-81-7

2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide

Cat. No. B2707323
CAS RN: 477885-81-7
M. Wt: 392.43
InChI Key: NJCIVFICUNVIAY-UHFFFAOYSA-N
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Description

2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide (2-CNS-4-MPA) is an organic compound with a range of applications in scientific research. This compound is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is also used as a reagent in organic chemistry, and as a pharmaceutical intermediate in drug development.

Mechanism of Action

2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide acts as a substrate for enzymes in the body, and is involved in the catalysis of various biochemical reactions. It is also known to bind to proteins and other biological molecules, and can be used to study the structure and function of these molecules.
Biochemical and Physiological Effects
2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the activity of certain proteins, including the protein kinase C (PKC) family and the transcription factor NF-κB.

Advantages and Limitations for Lab Experiments

2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also toxic and can be harmful if ingested or inhaled, so it must be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide in scientific research. It could be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics and protein-ligand binding. It could also be used to study the structure and function of proteins and other biological molecules, and to develop new methods for drug delivery. Additionally, it could be used in the study of drug-receptor interactions, and in the development of new diagnostic tests. Finally, it could be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide can be synthesized in a two-step process. The first step involves the reaction of 2-cyano-4-methoxybenzene-sulfonic acid (2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide) with an alkyl halide in the presence of a base. This reaction produces a sulfonamide, which is then reacted with an aromatic amine in the presence of a catalyst to produce the final product.

Scientific Research Applications

2-((2-Cyanophenyl)sulfonyl)-N-(4-methoxyphenyl)benzenecarboxamide is widely used in scientific research as a reagent for the synthesis of proteins and other biological molecules. It is also used in the study of enzyme kinetics, protein-ligand binding, and the structure of proteins. In addition, it has been used in the development of new drugs and in the study of drug-receptor interactions.

properties

IUPAC Name

2-(2-cyanophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-27-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)28(25,26)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCIVFICUNVIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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